molecular formula C10H16O3 B14743480 Oxacycloundecane-2,7-dione CAS No. 4753-58-6

Oxacycloundecane-2,7-dione

Cat. No.: B14743480
CAS No.: 4753-58-6
M. Wt: 184.23 g/mol
InChI Key: KITKBQHYNLJQSF-UHFFFAOYSA-N
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Description

Oxacycloundecane-2,7-dione is a macrocyclic compound featuring an 11-membered ring containing one oxygen atom (oxa) and two ketone groups at positions 2 and 6.

Properties

CAS No.

4753-58-6

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

oxacycloundecane-2,7-dione

InChI

InChI=1S/C10H16O3/c11-9-5-1-2-7-10(12)13-8-4-3-6-9/h1-8H2

InChI Key

KITKBQHYNLJQSF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)OCCCCC(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxacycloundecane-2,7-dione can be synthesized through various synthetic routes. One common method involves the cyclization of a linear precursor containing hydroxyl and carboxyl groups. The reaction typically requires acidic or basic conditions to facilitate the cyclization process . For example, the reaction of 6-hydroperoxy-6-decanolide with an acid catalyst can yield this compound with a yield of approximately 74% .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Oxacycloundecane-2,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Diols.

    Substitution: Various substituted lactones and esters.

Scientific Research Applications

Oxacycloundecane-2,7-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of oxacycloundecane-2,7-dione involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of cellular pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between Oxacycloundecane-2,7-dione and related cyclic diones:

Compound Name Ring Size Key Functional Groups Synthesis Methods Applications/Properties References
This compound 11-membered 1 oxygen, 2 ketones (C2, C7) Likely involves cyclization of dicarboxylic acid derivatives or lactonization. Potential use in drug delivery or polymer chemistry (inferred from analogs). N/A
1,8-Dioxacyclotetradecane-2,7-dione 14-membered 2 oxygens, 2 ketones (C2, C7) Commercial synthesis (exact method unspecified); likely esterification or cyclization. Lab reagent for organic synthesis (e.g., hexamethylene adipate ester applications).
1-Oxazolidine-2,4-dione 5-membered 1 oxygen, 2 ketones (C2, C4) Sulfonamide coupling, hydrolysis, and sulfation (e.g., Scheme 3 in ). Inhibitor synthesis (e.g., trisaccharide inhibitors for enzymatic studies).
Tetrahydropyrido[4,3-d]pyrimidine-5,7-dione Bicyclic 2 ketones (C5, C7), fused rings Bromination followed by spirocyclization with binucleophiles (microwave-assisted). Antimicrobial screening (moderate activity in some derivatives).

Key Observations:

Ring Size and Flexibility :

  • This compound’s 11-membered ring offers intermediate conformational flexibility compared to smaller rings (e.g., 5-membered oxazolidine-diones) or larger macrocycles (e.g., 14-membered dioxacyclotetradecane-dione). Larger rings like 1,8-Dioxacyclotetradecane-2,7-dione may exhibit enhanced stability for lab applications .

In contrast, traditional methods for oxazolidine-diones involve multi-step sulfation and coupling .

Functional Group Reactivity :

  • The presence of two ketones in this compound may enable nucleophilic additions or reductions, akin to transformations observed in homophthalimide bromination (). However, fused-ring diones (e.g., pyrido-pyrimidine-diones) exhibit distinct reactivity due to aromaticity and steric constraints .

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